molecular formula C17H18ClNOS2 B2887733 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 2034224-08-1

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No. B2887733
M. Wt: 351.91
InChI Key: PKWYXYATBXDYFO-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This would involve a detailed analysis of the compound’s structure, including its bond lengths, bond angles, and any notable structural features.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in the synthesis of various heterocyclic compounds, demonstrating its versatility as a precursor or intermediate in organic synthesis. For example, research by Lakshminarayana et al. (2009) focused on the synthesis and crystal and molecular structure analysis of a related compound, showcasing its potential for detailed structural determination through X-ray diffraction studies and spectroscopic characterization (Lakshminarayana et al., 2009).

Molecular Docking and Biological Screening

  • Organotin(IV) complexes derived from similar compounds have been synthesized and screened for their antibacterial activities, highlighting the potential for drug development. Singh et al. (2016) explored the synthesis, spectroscopic characterization, and theoretical studies of such complexes, emphasizing their potential as drugs due to better antibacterial activities (Singh et al., 2016).
  • Molecular docking studies have been conducted to explore the interaction of synthesized compounds with biological targets. Shahana and Yardily (2020) performed synthesis, spectral characterization, DFT, and docking studies on novel compounds derived from similar chemical structures, aiming to understand their antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).

Antimicrobial and Anticancer Activities

  • The compound and its derivatives have been investigated for antimicrobial and antimycobacterial activities. For instance, research into nicotinic acid hydrazide derivatives showed potential antimycobacterial activity, indicating the scope for developing new therapeutic agents (R.V.Sidhaye et al., 2011).
  • Pyrazoline derivatives synthesized using methods such as microwave irradiation have been tested for anti-inflammatory and antibacterial properties. Ravula et al. (2016) highlighted the efficiency of microwave methods in yielding high-potency compounds with potential as anti-inflammatory and antibacterial agents (Ravula et al., 2016).

Photocyclization and Regiochemistry

  • The compound's derivatives have been used to study the scope and regiochemistry of photocyclisation reactions, leading to the synthesis of quinolines and related structures. Austin et al. (2007) explored this area, providing insights into the photocyclisation of benzylidenecyclopentanone O-alkyl and O-acetyloximes, revealing the potential for synthesizing a wide range of heterocyclic compounds (Austin et al., 2007).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a novel or less-studied compound, some of this information may not be available. It’s always a good idea to consult the primary literature for the most accurate and up-to-date information.


properties

IUPAC Name

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS2/c18-15-10-12-11-19(8-5-13(12)22-15)16(20)17(6-1-2-7-17)14-4-3-9-21-14/h3-4,9-10H,1-2,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWYXYATBXDYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC4=C(C3)C=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

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